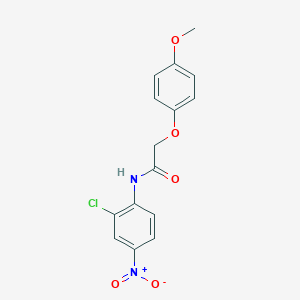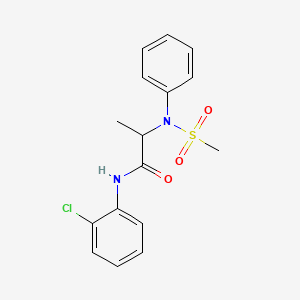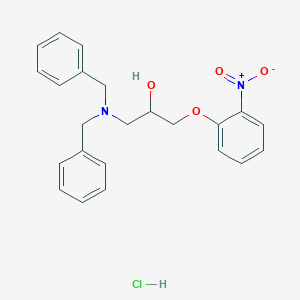![molecular formula C22H26N4O4 B3978374 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978374.png)
4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Übersicht
Beschreibung
4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as MNPA, is a chemical compound that has been widely studied for its potential therapeutic applications. MNPA belongs to the class of morpholine-based compounds and has been found to exhibit promising biological activity in various research studies.
Wirkmechanismus
The mechanism of action of 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to inhibit the activity of the viral protease, an enzyme that is necessary for the replication of certain viruses.
Biochemical and Physiological Effects:
4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been found to exhibit various biochemical and physiological effects in research studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been found to inhibit the growth of bacteria and viruses by disrupting their cellular processes. In addition, 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine for lab experiments is its high potency and specificity for certain targets. 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been found to exhibit activity at low concentrations, making it a valuable tool for studying the mechanisms of certain cellular processes. However, one of the limitations of 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is its potential toxicity and side effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine. One direction is to further investigate its potential as a diagnostic agent for imaging tumors and infectious diseases. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, future research could focus on developing analogs of 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine with improved potency and specificity for certain targets.
Wissenschaftliche Forschungsanwendungen
4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activity in various research studies. 4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been investigated for its potential as a diagnostic agent for imaging tumors and infectious diseases.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-17-3-2-4-18(15-17)22(27)25-9-7-23(8-10-25)19-5-6-20(26(28)29)21(16-19)24-11-13-30-14-12-24/h2-6,15-16H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUXOFDUSHOQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3978304.png)
![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3978309.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978310.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3978312.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3978313.png)


![3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one](/img/structure/B3978342.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3978354.png)
![methyl (2S,4R)-4-({[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3978356.png)

![N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3978365.png)

![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3978396.png)